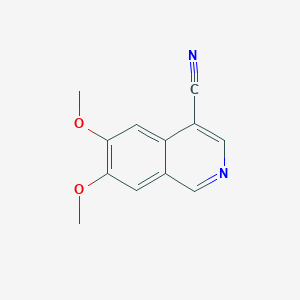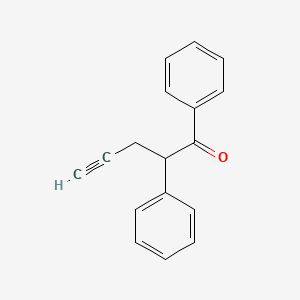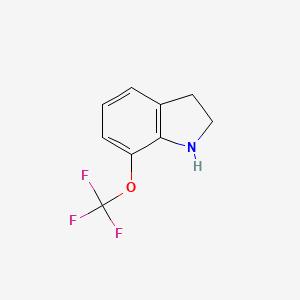
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with a tert-butylthio group and a methyl group, along with a propan-1-amine side chain. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio and methyl groups. The final step involves the attachment of the propan-1-amine side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-(tert-Butylthio)pyridin-3-yl)propan-1-amine: Similar structure but lacks the methyl group.
1-(4-methylpyridin-3-yl)propan-1-amine: Similar structure but lacks the tert-butylthio group.
1-(6-(tert-Butylthio)-pyridin-3-yl)ethan-1-amine: Similar structure but has an ethan-1-amine side chain instead of propan-1-amine.
Uniqueness
1-(6-(tert-Butylthio)-4-methylpyridin-3-yl)propan-1-amine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
Eigenschaften
Molekularformel |
C13H22N2S |
|---|---|
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
1-(6-tert-butylsulfanyl-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H22N2S/c1-6-11(14)10-8-15-12(7-9(10)2)16-13(3,4)5/h7-8,11H,6,14H2,1-5H3 |
InChI-Schlüssel |
OVWMUOVFDSVIDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1C)SC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)

![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)





![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)

